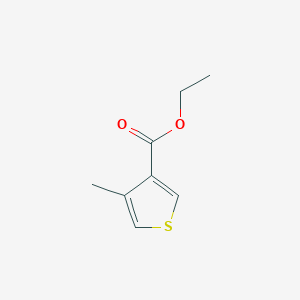

Ethyl 4-methylthiophene-3-carboxylate

CAS No.: 177032-11-0

Cat. No.: VC8248027

Molecular Formula: C8H10O2S

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 177032-11-0 |

|---|---|

| Molecular Formula | C8H10O2S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | ethyl 4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-11-4-6(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | ZNSIHGXAXBRNSW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC=C1C |

| Canonical SMILES | CCOC(=O)C1=CSC=C1C |

Introduction

Molecular Structure and Characterization

Structural Features

Ethyl 4-methylthiophene-3-carboxylate belongs to the thiophene-3-carboxylate family. Key structural attributes include:

-

Molecular Formula:

-

SMILES Notation: .

The thiophene ring adopts a planar conformation, with the methyl and carboxylate groups contributing to steric and electronic modulation. Unlike its 2-amino-substituted analogs, this compound lacks hydrogen-bonding donors, influencing its crystallographic packing and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 177032-11-0 | |

| Molecular Formula | ||

| Molecular Weight | 170.23 g/mol | |

| Topological Polar Surface Area | 26.3 Ų | |

| LogP (Predicted) | 2.23 |

Synthesis and Purification

Synthetic Routes

While direct synthesis protocols for ethyl 4-methylthiophene-3-carboxylate are sparsely documented, analogous methods for aminothiophenes suggest potential pathways:

-

Gewald Reaction: A multi-component condensation of ketones, cyanoacetates, and elemental sulfur . For example, reacting 4-methylcyclohexanone with ethyl cyanoacetate and sulfur in ethanol under basic conditions could yield the target compound.

-

Esterification: Carboxylic acid precursors (e.g., 4-methylthiophene-3-carboxylic acid) may undergo esterification with ethanol under acidic catalysis .

Table 2: Example Reaction Conditions (Hypothetical)

| Reactant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methylthiophene-3-carboxylic acid | Ethanol | Reflux | ~75% |

Physical and Chemical Properties

Spectroscopic Characterization

-

NMR: Expected signals include a triplet for the ethyl group ( 1.3 ppm, ), a singlet for the methyl group ( 2.3 ppm), and aromatic protons ( 6.0–7.0 ppm) .

-

IR: Strong absorption at ~1700 cm (C=O stretch) and 1250 cm (C-O ester) .

Applications and Derivatives

Pharmaceutical Intermediates

Thiophene carboxylates are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance:

-

Anticancer Agents: Derivatives like ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS 329082-04-4) exhibit kinase inhibitory activity .

-

Antivirals: Structural analogs have been explored for protease inhibition .

Material Science

The electron-rich thiophene ring enhances charge transport in organic semiconductors. Ethyl 4-methylthiophene-3-carboxylate could serve as a monomer for conductive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume